4-[2-(Propan-2-ylamino)ethyl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process ensures high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amine derivatives, quinones, and substituted phenols .
Scientific Research Applications
4-[2-(Propan-2-ylamino)ethyl]phenol has several scientific research applications:
Mechanism of Action
4-[2-(Propan-2-ylamino)ethyl]phenol exerts its effects by binding to beta-adrenergic receptors. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinases, which phosphorylate various proteins, resulting in the relaxation of uterine smooth muscle .
Comparison with Similar Compounds
Similar Compounds
Formoterol: Another beta-adrenergic agonist used primarily for asthma and chronic obstructive pulmonary disease (COPD) treatment.
Isoproterenol: A non-selective beta-adrenergic agonist used for bradycardia and heart block.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]phenol is unique in its specific application as a tocolytic agent. Its ability to selectively relax uterine smooth muscle makes it particularly valuable in obstetrics .
Properties
CAS No. |
6550-11-4 |
---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-[2-(propan-2-ylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-7-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
InChI Key |
DHEIRWLNHSWMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
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